molecular formula C4H5ClO2S B12227006 4-Chloro-2,3-dihydrothiophene 1,1-dioxide CAS No. 10469-67-7

4-Chloro-2,3-dihydrothiophene 1,1-dioxide

Cat. No.: B12227006
CAS No.: 10469-67-7
M. Wt: 152.60 g/mol
InChI Key: LHSJCECNPCEQAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2,3-dihydrothiophene 1,1-dioxide is an organic compound with the molecular formula C4H5ClO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a chlorine atom and two oxygen atoms attached to the sulfur atom, forming a sulfone group

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloro-2,3-dihydrothiophene 1,1-dioxide can be synthesized through several methods. One common approach involves the oxidation of 4-chloro-2,3-dihydrothiophene using oxidizing agents such as potassium peroxymonosulfate or hydrogen peroxide under acidic conditions . The reaction typically proceeds at room temperature and yields the desired sulfone compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2,3-dihydrothiophene 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium peroxymonosulfate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

Major Products Formed

Scientific Research Applications

4-Chloro-2,3-dihydrothiophene 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 4-Chloro-2,3-dihydrothiophene 1,1-dioxide involves its interaction with various molecular targets. The sulfone group can act as an electrophile, facilitating nucleophilic attack by biological molecules. This interaction can lead to the inhibition of enzymes or modulation of receptor activity, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The chlorine atom enhances its electrophilicity, making it more reactive in nucleophilic substitution reactions compared to its non-chlorinated counterparts .

Biological Activity

4-Chloro-2,3-dihydrothiophene 1,1-dioxide is a heterocyclic compound characterized by its thiophene ring structure and the presence of a chlorine atom and a sulfone group. This compound has garnered attention in various fields, including medicinal chemistry and agricultural sciences, due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C4H5ClO2SC_4H_5ClO_2S, with a molar mass of approximately 150.6 g/mol. The presence of the chlorine atom at the fourth position and the sulfone group (1,1-dioxide) significantly influence its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Electrophilic Reactivity : The chlorine atom enhances the electrophilic nature of the compound, allowing it to interact with nucleophiles in biological systems.
  • Redox Activity : The sulfone group can participate in redox reactions, potentially influencing cellular oxidative stress pathways.
  • Enzyme Inhibition : Similar compounds have shown potential as enzyme inhibitors, affecting various biochemical pathways.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have demonstrated efficacy against a range of bacterial strains, including:

MicroorganismInhibition Zone (mm)Reference
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa14

These findings suggest that the compound may be developed into an effective antimicrobial agent.

Anticancer Properties

The potential anticancer activity of this compound has been explored in various studies. The compound has been shown to induce apoptosis in cancer cell lines through:

  • Cell Cycle Arrest : Inhibiting cell proliferation by interfering with cell cycle progression.
  • Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cancer cell death.

A study reported that treatment with the compound resulted in a significant reduction in cell viability in human cancer cell lines:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Cancer)20
HeLa (Cervical Cancer)25

Case Studies

Several case studies have highlighted the biological activity of thiophene derivatives similar to this compound:

  • Study on Antimicrobial Efficacy : A study evaluated various thiophene derivatives against multi-drug resistant bacteria. The results indicated that compounds with chlorine substitutions exhibited enhanced antimicrobial activity compared to their non-chlorinated counterparts.
  • Anticancer Screening : In vitro studies on thiophene derivatives showed that those containing sulfone groups demonstrated significant cytotoxicity against various cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity.

Properties

IUPAC Name

4-chloro-2,3-dihydrothiophene 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClO2S/c5-4-1-2-8(6,7)3-4/h3H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHSJCECNPCEQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C=C1Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406703
Record name 4-chloro-2,3-dihydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10469-67-7
Record name 4-chloro-2,3-dihydrothiophene 1,1-dioxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406703
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.